Methyl 5-bromo-3-cyano-2-formylbenzoate
Description
Methyl 5-bromo-3-cyano-2-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromine (Br), cyano (CN), and formyl (CHO) groups at positions 5, 3, and 2, respectively.
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-7(11)2-6(4-12)9(8)5-13/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCZOAPWYWYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
- Starting Material : Methyl benzoate or its derivatives are often used as starting materials. The first step involves the introduction of a bromine atom at the desired position on the aromatic ring.
- Bromination : This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
Cyanation
- Cyanation : The introduction of a cyano group can be facilitated through palladium-catalyzed cross-coupling reactions or nucleophilic substitution using cyanating agents like copper(I) cyanide.
- Reaction Conditions : Cyanation typically requires reflux conditions to ensure high yields.
Formylation
- Formylation : The introduction of a formyl group can be achieved through the oxidation of a hydroxymethyl group using manganese dioxide.
- Reaction Conditions : This step often involves the use of a palladium complex as a catalyst in a mixed solvent system.
Final Steps
- Purification : The final compound is purified using techniques such as column chromatography or crystallization to achieve high purity.
Detailed Synthesis Protocol
Step-by-Step Synthesis
Bromination of Methyl Benzoate :
- React methyl benzoate with NBS in acetic acid to introduce a bromine atom at the desired position.
- Monitor the reaction using TLC to ensure complete bromination.
-
- React the brominated compound with copper(I) cyanide under reflux conditions.
- Use a suitable solvent like DMF or DMSO to facilitate the reaction.
-
- Oxidize the hydroxymethyl group of a related precursor using manganese dioxide.
- Use a mixed solvent system (e.g., water and toluene) to extract the product.
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- Use column chromatography or crystallization to purify the final compound.
Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Bromination | NBS, Methyl benzoate | Acetic acid | Room temperature, 2 hours |
| Cyanation | Copper(I) cyanide, Brominated compound | DMF or DMSO | Reflux, 4 hours |
| Formylation | Manganese dioxide, Hydroxymethyl compound | Water/Toluene | Room temperature, 1 hour |
| Purification | Silica gel, Ethyl acetate/hexane | Ethyl acetate | Column chromatography |
Research Findings and Challenges
- Yield Optimization : The yield of each step can significantly impact the overall efficiency of the synthesis. Optimizing reaction conditions and reagent ratios is crucial.
- Purity Control : Maintaining high purity throughout the synthesis is essential for the final product's quality. Techniques like TLC and NMR are used for monitoring and confirming purity.
- Scalability : Scaling up the synthesis while maintaining yield and purity is a significant challenge. Continuous flow reactors and automated systems can help achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Products with substituted nucleophiles replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-formylbenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-cyano-2-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the cyano and formyl groups allows for interactions with various biomolecules, potentially affecting cellular processes.
Comparison with Similar Compounds
Key Findings
Functional Group Diversity: this compound’s combination of Br, CN, and CHO groups distinguishes it from simpler esters like ethyl linolenate (a fatty acid ester) or methyl shikimate (a cyclohexene derivative). These substituents enhance its electrophilicity, making it reactive in SNAr and condensation reactions . In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) lack aromaticity and polar substituents, leading to lower solubility in polar solvents but higher thermal stability .
Reactivity and Stability :
- The Br atom in the target compound facilitates nucleophilic displacement, whereas the CN group stabilizes intermediates via resonance. This contrasts with methyl shikimate, where hydroxyl groups dominate reactivity (e.g., phosphorylation in metabolic pathways) .
- Thioether-containing analogs (e.g., the compound in ) exhibit additional redox sensitivity due to sulfur’s oxidizability, a feature absent in the target compound.
Spectroscopic Profiles: The formyl group (CHO) in this compound would produce distinct ¹H NMR signals (~9-10 ppm for aldehydes) and IR stretches (~1700 cm⁻¹ for CHO). This contrasts with methyl shikimate, which shows prominent hydroxyl (OH) and ester carbonyl signals in NMR and IR .
Applications: The target compound’s multifunctionality makes it a candidate for synthesizing heterocycles (e.g., quinolines via formyl-amine condensations). Diterpene esters, however, are primarily studied for their biological activity in plant resins or as biofuel precursors .
Biological Activity
Methyl 5-bromo-3-cyano-2-formylbenzoate (CAS Number: 1805104-96-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.
This compound features a unique arrangement of functional groups, including a bromine atom, a cyano group, and a formyl group. This structure allows for various chemical reactions, such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions : The formyl group can be oxidized to a carboxylic acid.
- Reduction Reactions : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and formyl groups enable the compound to engage with various biomolecules, potentially modulating cellular pathways. Studies suggest that this compound may exert antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines in vitro. For instance, assays have indicated that the compound can induce apoptosis in certain cancer cells, possibly through the activation of intrinsic apoptotic pathways .
A comparative study involving related compounds revealed that this compound was more effective than some analogs in reducing cell viability in cancer models, highlighting its unique biological profile.
Case Studies
-
In Vitro Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
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Anticancer Efficacy Study :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method : MTT assay was utilized to measure cell viability.
- Results : this compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment.
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C10H7BrN2O3 |
| CAS Number | 1805104-96-4 |
| Molecular Weight | 283.07 g/mol |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
Q & A
Basic: What are the typical synthetic routes for preparing Methyl 5-bromo-3-cyano-2-formylbenzoate, and how are intermediates characterized?
Methodological Answer:
The synthesis of methyl benzoate derivatives often involves sequential functionalization of a benzene ring. A plausible route includes:
Bromination : Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the 5-position .
Cyano Substitution : Nitrile introduction via nucleophilic substitution (e.g., using CuCN/KCN) at the 3-position, leveraging the directing effects of adjacent substituents.
Formylation : Vilsmeier-Haack formylation to install the aldehyde group at the 2-position.
Characterization : Intermediates are validated using , , and high-resolution mass spectrometry (HRMS). For example, NMR chemical shifts for formyl protons typically appear at δ 9.8–10.2 ppm, while cyano carbons resonate near δ 115–120 ppm in .
Basic: How can substituent effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atom at the 5-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electronic Effects : The electron-withdrawing cyano (-CN) and formyl (-CHO) groups meta to bromine enhance electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions.
- Steric Hindrance : Substituent positions (e.g., 3-cyano vs. 5-bromo) influence accessibility to the reactive site.
Example Protocol : Use Pd(PPh) (5 mol%), KCO (2 equiv.), and arylboronic acids in THF/HO (3:1) at 80°C for 12 h .
Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
Contradictions in NMR or MS data often arise from:
Tautomerism : The formyl group may exhibit keto-enol tautomerism, causing split peaks. Use deuterated DMSO to stabilize enolic forms and analyze at varying temperatures.
Isomeric Byproducts : Monitor reaction purity via HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.
Dynamic Effects : Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., rotational barriers) from static structural issues. Reference HRMS to confirm molecular formulas .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
Regioselectivity is governed by directing groups:
- Meta Directors : The cyano group directs incoming electrophiles to the meta position relative to itself.
- Ortho/Para Directors : The formyl group acts as a strong meta director but may compete with bromine’s para-directing effects.
Case Study : For nitration, use fuming HNO/HSO at 0°C to favor nitration at the 4-position (para to bromine, meta to -CN and -CHO). Computational modeling (DFT) predicts charge distribution and reactive sites .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a 70:30 acetonitrile/water mobile phase.
- Spectroscopy :
- : Identify aromatic protons (δ 7.5–8.5 ppm), formyl (δ ~10 ppm).
- IR: Confirm -CN (ν ~2240 cm) and -CHO (ν ~1700 cm).
- Mass Spectrometry : HRMS (e.g., Triple TOF 5600 System) for exact mass confirmation (e.g., CHBrNO: [M+H] calcd. 282.9521) .
Advanced: How does the steric and electronic profile of this compound affect its utility in medicinal chemistry?
Methodological Answer:
- Drug Likeness : The -CN and -CHO groups enhance binding to targets like kinases or proteases via hydrogen bonding.
- Metabolic Stability : Methyl ester (-COOCH) reduces hydrolysis rates compared to free carboxylic acids.
- Case Study : Analogous methyl benzoate derivatives (e.g., anti-inflammatory agents) show improved bioavailability by balancing lipophilicity (LogP ~2.5) and solubility (>50 µg/mL in PBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

